molecular formula C7H10N2S B1600238 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 94391-50-1

5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No. B1600238
CAS RN: 94391-50-1
M. Wt: 154.24 g/mol
InChI Key: RUTIJZLVPLULFO-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

In N,N-dimethylformamide (80 ml) was dissolved thiazolo[4,5-c]pyridine (700 mg), followed by the addition of methyl iodide (0.65 ml). The resulting mixture was stirred under heat at 80° C. for 4 hours. After concentration of the reaction mixture under reduced pressure, the residue was dissolved in water (100 ml). Sodium borohydride (583 mg) was added to the resulting solution, followed by stirring at room temperature for 1 hour. After the addition of a saturated aqueous solution of potassium carbonate, the resulting mixture was extracted with ether. The organic layer thus extracted was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (methylene chloride:methanol=25:1), whereby the title compound (596 mg) was obtained as a colorless oil.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
583 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
700 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N:3]=[CH:2]1.CI.[BH4-].[Na+].[C:14](=O)([O-])[O-].[K+].[K+]>CN(C)C=O.O>[CH3:14][N:6]1[CH2:7][CH2:8][C:9]2[S:1][CH:2]=[N:3][C:4]=2[CH2:5]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.65 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
583 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
700 mg
Type
reactant
Smiles
S1C=NC=2C=NC=CC21
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic layer thus extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (methylene chloride:methanol=25:1), whereby the title compound (596 mg)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.